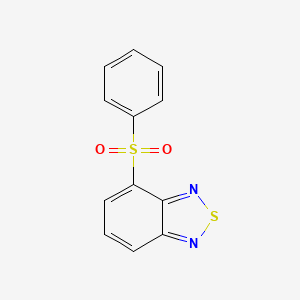

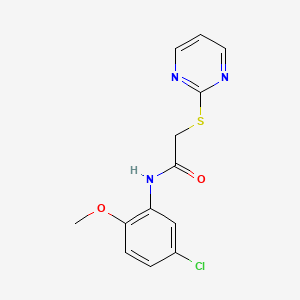

2-cyano-3-mesityl-2-propenethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-3-mesityl-2-propenethioamide is a compound that falls within the realm of organic chemistry, specifically within the study of cyano and thioamide functional groups. These groups are known for their reactivity and utility in various chemical syntheses and applications, including the development of polymers, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of compounds like 2-cyano-3-mesityl-2-propenethioamide often involves multi-step organic reactions. A common approach might include the reaction of mesitylene derivatives with cyanoacetyl chloride, followed by the introduction of a thioamide group through the reaction with ammonium thiocyanate or similar sulfur-containing reagents under controlled conditions (Lugovik et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of cyano and thioamide functional groups attached to a mesitylene backbone. The structure's stability and reactivity can be influenced by the mesityl group, known for its electron-donating properties, which can stabilize adjacent reactive sites (Zhou et al., 2001).

Chemical Reactions and Properties

The cyano and thioamide groups present in 2-cyano-3-mesityl-2-propenethioamide contribute to its unique chemical reactivity. These functionalities can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the reaction conditions and the presence of other reactive species (Neumann et al., 1998).

Wissenschaftliche Forschungsanwendungen

Molecular Engineering for Solar Cell Applications

A study by Kim et al. (2006) on novel organic sensitizers for solar cell applications highlights the engineering of molecules comprising donor, electron-conducting, and anchoring groups. These functionalized unsymmetrical organic sensitizers demonstrate high incident photon to current conversion efficiency when anchored onto TiO_2 film. The research provides insight into the structural, electronic, and optical properties of these sensitizers, showing strong conjugation across thiophene-cyanoacrylic groups, which could be relevant for understanding the role of similar compounds in solar cell efficiency Kim et al., 2006.

Surface Chemistry of Thiols

Kudelski (2003) explores the structures of monolayers formed from different HS—(CH2)2—X thiols on gold, silver, and copper, studied with surface-enhanced Raman scattering (SERS). The work is essential for understanding the surface chemistry and interaction of thiols with metal substrates, potentially guiding the application of 2-cyano-3-mesityl-2-propenethioamide in surface chemistry and sensor technologies Kudelski, 2003.

Photocatalysis for Cyclohexane Oxygenation

Ohkubo, Fujimoto, and Fukuzumi (2011) discuss the metal-free oxygenation of cyclohexane with oxygen catalyzed by 9-mesityl-10-methylacridinium under visible light, yielding cyclohexanone, cyclohexanol, and hydrogen peroxide. This photocatalytic reaction initiated by electron transfer showcases the potential application of mesityl-related compounds in photocatalysis and organic synthesis Ohkubo et al., 2011.

Gas-Solid Photo-assisted Degradation

Marcì, García-López, and Palmisano (2009) utilized TiO_2 impregnated with heteropolyacid for the photo-assisted degradation of 2-propanol in the gas-solid regime. This study presents a framework for the application of photocatalytic materials in environmental cleanup and the degradation of volatile organic compounds Marcì et al., 2009.

Synthesis of Synthons and Intermediates

Chen et al. (2006) detail the preparation of 2-phenylthio-3-bromopropene, demonstrating its utility as a synthetic equivalent of acetonyl halide and an alpha-halo vinyllithium. This research underlines the importance of such compounds in organic synthesis, providing pathways to complex molecules Chen et al., 2006.

Selective Hydrogenation Over Pd Catalyst

Wang et al. (2011) report on the highly selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media. This study is pivotal for understanding the catalytic reduction of aromatic compounds to valuable industrial intermediates Wang et al., 2011.

Single-Chain Magnet Design

Ferbinteanu et al. (2005) discuss the design of a single-chain magnet, showcasing the potential of cyano-bridged compounds in creating materials with unique magnetic properties. This research contributes to the development of advanced materials for data storage and magnetic sensors Ferbinteanu et al., 2005.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-6H,1-3H3,(H2,15,16)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFHDVCNGKWQHE-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C#N)C(=S)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C(\C#N)/C(=S)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-mesityl-2-propenethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)